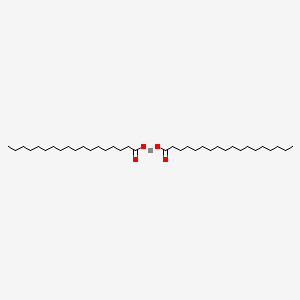
Undecylcyclohexane
Overview
Description
Undecylcyclohexane is an organic compound with the molecular formula C₁₇H₃₄ . It is a cycloalkane, specifically a cyclohexane ring substituted with an undecyl group. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Undecylcyclohexane can be synthesized through the alkylation of cyclohexane with undecyl halides under Friedel-Crafts conditions. The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the alkylation process. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor containing the catalyst. The process is optimized for high yield and purity, with careful control of temperature and pressure to ensure efficient conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions: Undecylcyclohexane primarily undergoes substitution reactions due to the presence of the cyclohexane ring. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halogenation using reagents such as chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.
Oxidation Reactions: Oxidation can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Major Products:
Substitution Reactions: Halogenated derivatives of this compound.
Oxidation Reactions: Carboxylic acids or ketones, depending on the reaction conditions and the extent of oxidation.
Scientific Research Applications
Undecylcyclohexane has several applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of hydrophobic interactions and membrane models.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of undecylcyclohexane is primarily related to its hydrophobic properties. It interacts with hydrophobic regions of molecules and surfaces, influencing their behavior and interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Cyclohexane: A simpler cycloalkane with no alkyl substitution.
Dodecylcyclohexane: Similar structure but with a dodecyl group instead of an undecyl group.
Decylcyclohexane: Similar structure but with a decyl group instead of an undecyl group.
Uniqueness: Undecylcyclohexane is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to its shorter or longer chain analogs. Its balance of hydrophobicity and molecular size makes it particularly useful in applications requiring specific solubility and interaction characteristics .
Properties
IUPAC Name |
undecylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h17H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQVOBPJWHQXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202451 | |
| Record name | Undecylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54105-66-7 | |
| Record name | Undecylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54105-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054105667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the alkyl chain length of n-alkylcyclohexanes influence their melting point under high pressure?
A2: Research indicates a direct correlation between the alkyl chain length of n-alkylcyclohexanes and their melting point under pressure. [] As the alkyl chain length increases, so does the melting temperature. This trend is attributed to the enhanced van der Waals forces between molecules with longer alkyl chains, requiring higher energy (and therefore, higher temperature) to overcome these interactions and transition from a solid to a liquid state. This finding provides valuable insights for understanding the physical properties of these compounds under various conditions. The paper titled "Solid−Liquid Equilibria under High Pressure of Eight Pure n-Alkylcyclohexanes" delves deeper into this topic. []
Q2: How does the presence of undecylcyclohexane impact the thermophysical properties of complex hydrocarbon mixtures?
A3: Research exploring the thermophysical properties of hydrocarbon mixtures, particularly those simulating heavy petroleum cuts, has revealed the impact of this compound on the overall fluid behavior. [] When this compound is part of a ternary or quaternary mixture containing heptadecane, undecylbenzene, and potentially hexane, its presence influences properties like speed of sound, density, isothermal and isentropic compressibilities, and the ratio of heat capacities. [] Understanding these influences is crucial for optimizing various industrial processes, especially those involving the handling, processing, and transportation of complex hydrocarbon mixtures. The paper "Détermination dans le domaine haute pression des propriétés thermophysiques d'une coupe lourde en dilution dans de l'hexane" (Determination of the thermophysical properties of a heavy cut diluted in hexane in the high-pressure domain) provides a detailed analysis of these findings. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate](/img/structure/B1583999.png)






![Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-](/img/new.no-structure.jpg)

